
5-Fluoro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline is a fluorinated aromatic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of fluorine, trifluoromethyl, and trimethylsilyl groups, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted aromatic compounds.
Scientific Research Applications
5-Fluoro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activity. The trimethylsilyl group can also influence its reactivity and stability in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)aniline
- 5-Fluoro-2-ethynylaniline
- 4-(Trimethylsilyl)aniline
Uniqueness
5-Fluoro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline is unique due to the combination of fluorine, trifluoromethyl, and trimethylsilyl groups in a single molecule. This unique combination imparts distinct chemical properties, such as increased lipophilicity, enhanced stability, and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H13F4NSi |
|---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
5-fluoro-4-(trifluoromethyl)-2-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H13F4NSi/c1-18(2,3)5-4-8-6-9(12(14,15)16)10(13)7-11(8)17/h6-7H,17H2,1-3H3 |
InChI Key |
ROSBEKYFRWQMIW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1N)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



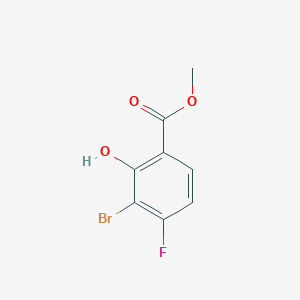
![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)
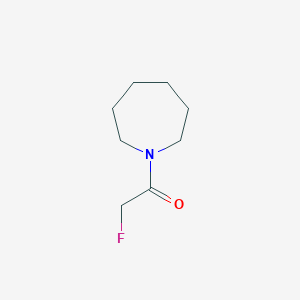
![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)
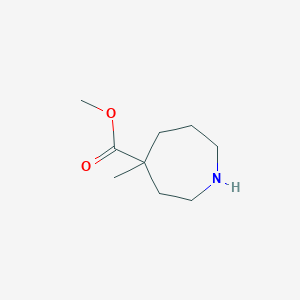
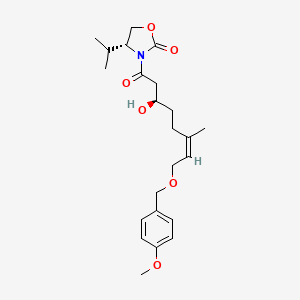
![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)

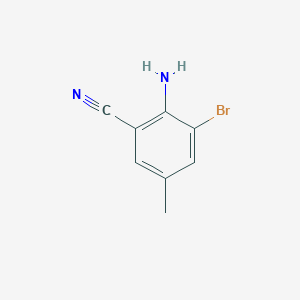



![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
